molecular formula C12H11NO3 B1278069 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic Acid CAS No. 887360-50-1

5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic Acid

Cat. No. B1278069
M. Wt: 217.22 g/mol
InChI Key: FNTZJQFGZFDXPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related oxazole and triazole compounds involves different strategies. For instance, the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate utilizes "click chemistry" with organic azides and terminal alkynes, indicating a potential route for synthesizing similar oxazole compounds . Another approach involves ruthenium-catalyzed cycloaddition for the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which could be adapted for the synthesis of oxazole analogs . Additionally, the synthesis of 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid from ethyl esters suggests a method that could be modified for the target compound .

Molecular Structure Analysis

The molecular structure of oxazole derivatives has been characterized using various spectroscopic techniques. For example, the structure of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate was elucidated using IR spectroscopy, NMR, Mass spectroscopy, and X-ray diffraction, which could provide a framework for analyzing the structure of "5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic Acid" .

Chemical Reactions Analysis

The chemical reactivity of oxazole and triazole compounds includes transformations such as the Dimroth rearrangement , decarboxylation , and cyclocondensation . These reactions could be relevant to the target compound, potentially affecting its stability and reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the presence of substituents like ethyl or trifluoromethyl groups can affect these properties . The analysis of these properties is crucial for understanding the behavior of "5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic Acid" in different environments and its potential applications.

Scientific Research Applications

Organic Synthesis and Pharmaceutical Applications

5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic Acid and its derivatives are primarily used in organic synthesis, offering a wide range of applications in pharmaceuticals. Notably, the compound serves as a building block for various other complex molecules. For instance, the reaction of ethyl isocyanoacetic acid with sodium hydride followed by treatment with carboxylic acid chlorides or N-(acyloxy)pyrrolidine-2,5-diones produces 5-substituted oxazole-4-carboxylic acid esters. This method is applicable to derivatives of numerous carboxylic acids, including saturated aliphatic, α,β-unsaturated, alicyclic, aromatic, heterocyclic, and N-Boc-protected amino acids (Tormyshev et al., 2006). Similarly, the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates from easily accessible carboxylic acid hydrazides and ethyl carbethoxyformimidate results in important building blocks for organic synthesis (Khomenko et al., 2016).

Synthesis of Bioactive Molecules

The compound and its related structures are also used in the synthesis of bioactive molecules. The microwave-assisted synthesis of molecules containing penicillanic or cephalosporanic acid moieties, starting from ethyl piperazine-1-carboxylate, leads to compounds with promising antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013). Another study showed the synthesis of TRANS/CIS tetrahydroisoquinolines with pharmaceutical potential by converting the parent compound into target aminomethyl derivatives (Christov et al., 2006).

Synthesis of Peptidomimetics and Biologically Active Compounds

The oxazole structure is instrumental in preparing peptidomimetics or biologically active compounds. A protocol based on ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides has been developed to provide a protected version of this triazole amino acid, crucial for synthesizing compounds active as HSP90 inhibitors (Ferrini et al., 2015).

properties

IUPAC Name

5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-8-3-5-9(6-4-8)11-7-10(12(14)15)13-16-11/h3-7H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTZJQFGZFDXPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427994
Record name 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic Acid

CAS RN

887360-50-1
Record name 5-(4-Ethylphenyl)-3-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887360-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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